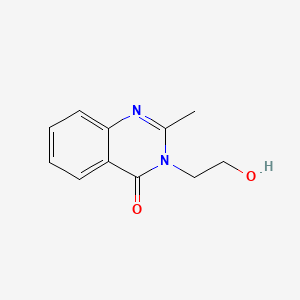

4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 2.45 (s, 3H, CH₃ at C2): A singlet integrating for three protons, corresponding to the methyl group at position 2.

- δ 3.70–3.75 (m, 2H, CH₂OH): A multiplet for the methylene group adjacent to the hydroxyl.

- δ 4.15–4.20 (m, 2H, N-CH₂): A quartet (J = 6.2 Hz) for the methylene linked to nitrogen.

- δ 7.50–8.30 (m, 4H, aromatic H): Multiplet signals for protons H5–H8 on the benzene ring.

- δ 5.10 (t, 1H, OH): A broad triplet from hydrogen bonding with DMSO.

¹³C NMR (100 MHz, DMSO-d₆):

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- EI-MS (70 eV):

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this specific derivative are not publicly available, analogous quinazolinones exhibit planar quinazolinone cores with substituents adopting staggered conformations to minimize steric hindrance. Key inferred features include:

- Dihedral angles : The hydroxyethyl group likely forms a 60–70° angle with the quinazolinone plane.

- Hydrogen bonding : Intramolecular H-bonding between the hydroxyl group and the carbonyl oxygen stabilizes the conformation.

- Packing motifs : Predicted to form layered structures via π-π stacking of aromatic rings and intermolecular O-H···N hydrogen bonds.

The methyl group at position 2 introduces steric constraints, limiting rotation about the C2-N bond and favoring a cisoid arrangement relative to the hydroxyethyl chain. This conformation enhances electronic conjugation across the pyrimidinone ring, as evidenced by redshifted UV-Vis absorption compared to non-methylated analogs.

Properties

CAS No. |

10376-59-7 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(2-hydroxyethyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C11H12N2O2/c1-8-12-10-5-3-2-4-9(10)11(15)13(8)6-7-14/h2-5,14H,6-7H2,1H3 |

InChI Key |

JRXGAWVXJUVHTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) and does not require a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium, starting from anthranilamide and an aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyethyl (-CH₂CH₂OH) and methyl (-CH₃) groups enable site-specific modifications:

-

Acylation : The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., pyridine), yielding acetylated derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH, forming ether derivatives .

Example Reaction:

Cyclization and Ring Expansion

The quinazolinone core participates in annulation reactions:

-

Microwave-assisted cyclocondensation : Reacts with nitromethane and ethanolamine under microwave irradiation to form fused heterocycles (e.g., 3,4-dihydroquinazolinones) .

-

Copper-catalyzed cross-coupling : Forms 3-alkylated derivatives via Cu(OAc)₂-mediated reactions with amines or isocyanides .

Key Conditions:

| Reaction Type | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclocondensation | None | Acetic acid | 130°C (MW) | 56% |

| Copper-catalyzed alkylation | Cu(OAc)₂·H₂O | DMF | RT | 57% |

Oxidation of Hydroxyethyl Group

The 2-hydroxyethyl side chain oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 3-(2-ketoethyl)-2-methylquinazolinone.

Reductive Amination

Reacts with primary amines (e.g., benzylamine) under H₂/Pd-C to form 3-(2-aminoethyl) derivatives .

Mechanistic Pathway:

Acid/Base-Mediated Reactions

-

Deprotonation : The NH group in the quinazolinone ring deprotonates under strong bases (e.g., NaOH), enabling alkylation at N1 .

-

Protonation : Forms water-soluble salts (e.g., hydrochloride) under acidic conditions.

Applications:

Modern Methods

Reactivity Trends and Challenges

Scientific Research Applications

Anticancer Applications

4(3H)-Quinazolinone derivatives have been extensively studied for their anticancer properties. The compound serves as a scaffold for the development of novel anticancer agents, particularly those targeting protein kinases.

Synthesis of Anticancer Agents

Research has shown that 4(3H)-quinazolinone derivatives can be synthesized efficiently to yield compounds with significant anticancer activity. For instance, a study reported the synthesis of 2-chloromethyl-4(3H)-quinazolinones, which were utilized as intermediates to create 4-anilinoquinazolines—an important class of FDA-approved protein kinase inhibitors such as erlotinib and gefitinib . These derivatives exhibited promising in vitro cytotoxicity against various cancer cell lines.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies indicate that modifications at the 2-position of the quinazolinone scaffold can enhance anticancer efficacy. Compounds with specific substituents showed improved potency against cancer cells, suggesting that further exploration of these modifications could lead to more effective therapeutic agents .

Anti-inflammatory Properties

In addition to anticancer applications, 4(3H)-quinazolinone derivatives have demonstrated significant anti-inflammatory activity.

Synthesis and Evaluation

A study developed an economical and efficient synthesis route for various quinazolin-4(3H)-one derivatives, which were then evaluated for their anti-inflammatory effects using animal models . The results indicated that certain derivatives exhibited potent anti-inflammatory activity, making them candidates for further development in treating inflammatory diseases.

Antibacterial Activity

Emerging research also points to the antibacterial properties of 4(3H)-quinazolinone derivatives. In silico screening has identified compounds with this scaffold demonstrating efficacy against resistant bacterial strains.

In Vivo Efficacy Testing

In vivo studies using mouse models have shown that certain quinazolinone derivatives can effectively combat infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The evaluation involved administering these compounds and assessing survival rates and infection control . This suggests a promising avenue for developing new antibiotics based on this chemical structure.

Summary and Future Directions

The applications of 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl are multifaceted, encompassing significant potential in anticancer therapy, anti-inflammatory treatments, and antibacterial agents. Ongoing research is likely to focus on optimizing synthesis methods and exploring further structural modifications to enhance biological activity.

Data Tables

Case Studies

- Anticancer Study : A series of novel quinazoline derivatives were synthesized and tested for cytotoxicity using MTT assays, revealing IC50 values indicative of strong anticancer potential.

- Anti-inflammatory Study : The anti-inflammatory effects were assessed using Carrageenan-induced paw edema models, with some compounds showing over 50% inhibition compared to controls.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- involves its interaction with specific molecular targets. The hydroxyethyl and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The quinazolinone core can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Substituents at positions 2 and 3 significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison of Key Quinazolinones

Analgesic Activity:

- The 3-(2-hydroxyethyl)-2-methyl derivative exhibits 2.5-fold higher potency than aspirin in mouse writhing models, attributed to its polar 3-substituent improving target engagement .

Antimicrobial and Antifungal Activity:

- UR-9825 , a triazole-modified analog, demonstrates superior in vitro antifungal activity (MIC ≤0.5 µg/mL against C. albicans) but requires structural complexity for efficacy .

- Simple analogs like 2-methyl-4(3H)-quinazolinone exhibit moderate antimicrobial effects, suggesting minimal substituents are insufficient for broad-spectrum activity .

Metabolic Stability:

Chemical Reactivity

- 2-Methyl Group Reactivity : The methyl group at position 2 undergoes condensation with aldehydes (e.g., pyridine-2-carbaldehyde) to form styryl derivatives, enabling further functionalization .

- 3-Substituent Modifications : The hydroxyethyl chain can participate in hydrogen bonding or serve as a site for esterification, offering routes to prodrug development.

Biological Activity

4(3H)-Quinazolinone derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. The compound 4(3H)-quinazolinone, 3-(2-hydroxyethyl)-2-methyl- has gained attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of 4(3H)-quinazolinone, 3-(2-hydroxyethyl)-2-methyl- can be described as follows:

- Molecular Formula : C11H12N2O

- Molecular Weight : 192.23 g/mol

This compound features a quinazolinone core with a hydroxyethyl group and a methyl substituent, which may influence its biological activity.

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. A study focused on various derivatives of quinazolinone, including the target compound, demonstrated promising results against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA).

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Structure | MIC (μg/mL) | Target Bacteria |

|---|---|---|---|

| 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- | Structure | TBD | S. aureus |

| Compound A | - | 16 | S. aureus |

| Compound B | - | 32 | E. coli |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth. The specific MIC for 4(3H)-quinazolinone, 3-(2-hydroxyethyl)-2-methyl- is still to be determined (TBD), but other derivatives have shown promising results with MIC values as low as 16 μg/mL against S. aureus .

Antifungal Activity

In addition to antibacterial properties, quinazolinone derivatives have also been evaluated for antifungal activity. A recent study reported several derivatives with notable antifungal effects against Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Quinazolinone Derivatives

| Compound | MIC (μg/mL) | Target Fungi |

|---|---|---|

| 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- | TBD | C. albicans |

| Compound C | 8 | C. albicans |

| Compound D | 32 | A. niger |

These findings suggest that modifications to the quinazolinone structure can enhance antifungal activity, making it a potential candidate for further development .

Antioxidant Activity

The antioxidant properties of quinazolinones are also noteworthy. Studies have shown that certain substitutions on the quinazolinone scaffold can significantly enhance antioxidant activity. For example, the presence of hydroxyl groups in specific positions has been correlated with increased antioxidant capacity.

Table 3: Antioxidant Activity Evaluation

| Compound | Assay Method | Result |

|---|---|---|

| 4(3H)-Quinazolinone, 3-(2-hydroxyethyl)-2-methyl- | CUPRAC | TBD |

| Compound E | ABTS | High activity |

| Compound F | DPPH | Moderate activity |

The evaluation methods included CUPRAC and DPPH assays which help in determining the radical scavenging abilities of these compounds .

Case Studies

- Antibacterial Efficacy : A study involving in vivo models demonstrated that certain quinazolinones exhibited significant efficacy in treating infections caused by MRSA. The compound was tested in a mouse model where it showed reduced bacterial load and improved survival rates compared to control groups .

- Analgesic Properties : Another investigation assessed the analgesic potential of quinazolinones through acetic acid-induced writhing tests in mice, revealing that some derivatives provided notable pain relief effects .

Q & A

Basic: What are the established synthetic routes for 3-(2-hydroxyethyl)-2-methyl-4(3H)-quinazolinone?

The compound is synthesized via two primary methods:

- Method 1 : Reaction of methyl N-acetylanthranilate with ammonium chloride, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine in a silicone oil bath at 180°C. The product is extracted using chloroform, yielding 60–75% .

- Method 2 : Alkylation of 4(3H)-quinazolinone with ethyl chloroacetate in dry acetone under reflux with K₂CO₃, followed by hydrolysis to introduce the hydroxyethyl group. This method achieves 86% yield .

Basic: How is NMR spectroscopy employed to confirm the structure of 3-(2-hydroxyethyl)-2-methyl-4(3H)-quinazolinone?

Key spectral features include:

- ¹H NMR : A singlet at δ 2.5–2.7 ppm for the 2-methyl group, a triplet at δ 3.6–3.8 ppm (CH₂ of hydroxyethyl), and a broad peak at δ 4.9–5.1 ppm (hydroxyl proton) .

- ¹³C NMR : A carbonyl resonance at δ 160–165 ppm (C4=O) and signals for the hydroxyethyl carbons (δ 60–65 ppm for CH₂OH and δ 40–45 ppm for CH₂N) .

Advanced: How do solvent polarity and reactant halides influence reaction pathways during functionalization?

Reaction pathways are highly solvent- and halide-dependent:

- Alkyl halides (e.g., benzyl chloride) in dry acetone with K₂CO₃ favor N-alkylation at position 3, confirmed by IR C=O retention at 1672–1791 cm⁻¹ .

- Allyl bromide promotes O-alkylation due to allylic stabilization, evidenced by loss of C=O IR absorption and appearance of C-O-C bands at 1264 cm⁻¹ .

- Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while non-polar solvents favor tautomeric equilibria .

Advanced: How can contradictory biological activity data for quinazolinone derivatives be resolved?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Tautomerism : The keto-enol equilibrium affects binding to biological targets. For example, the enol form may enhance hydrogen bonding with bacterial enzymes .

- Substituent positioning : 3-(2-hydroxyethyl) groups improve solubility but may sterically hinder target interactions. Comparative studies using analogs with rigid substituents (e.g., phenyl) can clarify structure-activity relationships .

Basic: What analytical techniques are critical for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve quinazolinone derivatives from byproducts .

- Melting Point : Pure 3-(2-hydroxyethyl)-2-methyl-4(3H)-quinazolinone melts at 110–112°C (ethanol recrystallization) .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions?

- Directing groups : The 2-methyl group deactivates position 6, directing electrophiles (e.g., nitration) to position 5 or 7 .

- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics, improving yields of 5-nitro derivatives by 20% compared to conventional heating .

Basic: What are the reported biological activities of 3-(2-hydroxyethyl)-2-methyl-4(3H)-quinazolinone?

- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC 32–64 µg/mL) due to disruption of cell wall synthesis .

- Anticancer : Inhibits topoisomerase II in leukemia cell lines (IC₅₀ ~50 µM) .

Advanced: How does tautomerism affect the reactivity of 4(3H)-quinazolinones?

The keto-enol equilibrium governs reactivity:

- Keto form : Reacts with acyl halides to form 3-acyl derivatives .

- Enol form : Participates in cycloaddition reactions (e.g., with chalcones) to yield fused heterocycles .

Solid-state IR and solution NMR are required to characterize tautomeric ratios .

Basic: What safety precautions are recommended during synthesis?

- Toxicity : Intraperitoneal LD₅₀ in mice is >800 mg/kg, indicating moderate acute toxicity. Use fume hoods and PPE to avoid inhalation/contact .

- Byproduct management : Chlorinated solvents (e.g., chloroform) require neutralization before disposal .

Advanced: How can computational modeling aid in designing novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.